Product packaging for Nipradilol(Cat. No.:CAS No. 81486-22-8)

Nipradilol

Cat. No.: B107673
CAS No.: 81486-22-8
M. Wt: 326.34 g/mol
InChI Key: OMCPLEZZPVJJIS-UHFFFAOYSA-N
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Description

Nipradilol (CAS 81486-22-8) is a multifaceted chemical compound with a unique dual mechanism of action, functioning as a non-selective beta-adrenergic antagonist (β-blocker) and a nitric oxide (NO) donor . This combination makes it a valuable reagent for researching cardiovascular and ocular pathologies. Its β-blocking activity reduces heart rate and myocardial contractility, while its NO-donative action promotes vasodilation by activating soluble guanylyl cyclase and increasing cyclic GMP production . In ophthalmic research, this compound is extensively studied for its ability to lower intraocular pressure (IOP) . Beyond IOP reduction, it demonstrates significant neuroprotective effects, as it has been shown to suppress N-methyl-D-aspartate (NMDA)-induced retinal damage in models, an effect attributed to the nitric oxide released from its molecular structure . Furthermore, topical application of this compound increases ocular blood flow in retinal and posterior ciliary arteries by reducing vascular resistance, which is a key area of investigation for conditions like normal-tension glaucoma . Studies also indicate that topically applied this compound effectively penetrates ocular tissues to reach the posterior retina at pharmacologically active concentrations . This product is strictly for Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H22N2O6 B107673 Nipradilol CAS No. 81486-22-8

Properties

IUPAC Name

[8-[2-hydroxy-3-(propan-2-ylamino)propoxy]-3,4-dihydro-2H-chromen-3-yl] nitrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O6/c1-10(2)16-7-12(18)8-21-14-5-3-4-11-6-13(23-17(19)20)9-22-15(11)14/h3-5,10,12-13,16,18H,6-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMCPLEZZPVJJIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC(COC1=CC=CC2=C1OCC(C2)O[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30868615
Record name 8-(2-Hydroxy-3-(isopropylamino)propoxy)-3-chromanol, 3-nitrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30868615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81486-22-8
Record name Nipradilol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=81486-22-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Nipradilol [INN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081486228
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 8-(2-Hydroxy-3-(isopropylamino)propoxy)-3-chromanol, 3-nitrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30868615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NIPRADILOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FVM336I71Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Synthetic Routes and Reaction Conditions: Nipradilol can be synthesized from (3R)- or (3S)-3,4-dihydro-8-hydroxy-3-nitroxy-2H-1-benzopyran through glycidylation and amination . The process involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Nipradilol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include nitro compounds, amine derivatives, and substituted this compound compounds .

Scientific Research Applications

Nipradilol has a wide range of scientific research applications:

Mechanism of Action

Nipradilol exerts its effects through dual mechanisms:

Molecular Targets and Pathways:

Comparison with Similar Compounds

Mechanistic Differences :

  • Propranolol: A nonselective β-blocker lacking vasodilatory activity. It reduces heart rate and contractility but may compromise coronary blood flow (CBF) in ischemic conditions .
  • Timolol: A topical β-blocker for glaucoma, effective in lowering IOP by reducing aqueous humor production.

Efficacy :

  • In dogs with coronary stenosis, nipradilol preserved myocardial high-energy phosphates (ATP, CP) and reduced lactate accumulation, whereas propranolol exacerbated ischemia by reducing CBF .
  • This compound increased uveoscleral outflow by 17% in rabbits, a mechanism absent in timolol .

Neuroprotection :

Parameter This compound Propranolol Timolol
β-Blockade Non-selective Non-selective Non-selective
α-Blockade Yes No No
NO Donation Yes No No
Uveoscleral Outflow ↑ 17% N/A N/A
ONH Blood Flow ↑ 13% No effect No effect

Denitro-Nipradilol and Structural Derivatives

Denitro-nipradilol (lacks NO moiety) retains β-blockade but loses vasodilatory and antioxidant effects:

  • In canine models, denitro-nipradilol reduced heart rate similarly to propranolol but failed to improve myocardial pH or lactate metabolism during ischemia .
  • The NO moiety in this compound contributes to 48.5% restoration of myocardial [H⁺] post-ischemia, a benefit absent in its denitro analog .

NO-Donor Hybrids: Latanoprostene Bunod (LBN) and Isosorbide Dinitrate (ISDN)

Latanoprostene Bunod (LBN):

  • A prostaglandin-NO hybrid that enhances conventional aqueous outflow. In clinical trials, LBN reduced IOP by 1 mmHg more than latanoprost alone .
  • Unlike this compound, LBN lacks β-blocking activity, limiting its utility in systemic conditions.

Isosorbide Dinitrate (ISDN) :

  • A nitrate vasodilator that, like this compound, increases cGMP in tracheal smooth muscle. However, ISDN lacks β-blockade, making it ineffective for heart rate control .
Parameter This compound LBN ISDN
β-Blockade Yes No No
NO Donation Yes Yes Yes
IOP Reduction ~6 mmHg ~1 mmHg > Latanoprost Oral/IV only
Myocardial Protection Yes N/A Limited

Ripasudil (Rho-Kinase Inhibitor)

  • Ripasudil lowers IOP by enhancing trabecular meshwork outflow, with peak efficacy at 1 hour post-instillation, similar to this compound.
  • Unlike this compound, ripasudil lacks systemic cardiovascular effects.

Portal Hypertension Agents: Propranolol vs. This compound

  • In cirrhotic patients, this compound reduced hepatic venous pressure gradient (HVPG) by 16–28% via combined β-blockade and NO-mediated vasodilation, whereas propranolol relies solely on β-blockade .

Key Research Findings and Controversies

  • Vascular Selectivity : this compound’s effects vary by vascular bed, showing conduit artery selectivity in some studies but resistance artery action in others .
  • Tolerance : Continuous use may lead to nitrate-like tolerance, though evidence is less robust than for traditional nitrates .

Biological Activity

Nipradilol is a synthetic compound that exhibits unique pharmacological properties, primarily functioning as a non-selective beta-blocker with additional alpha-blocking and vasodilating activities. Its diverse biological activity has made it a subject of interest in cardiovascular and ophthalmic research. This article delves into the biological mechanisms, effects, and clinical implications of this compound, supported by data tables and case studies.

Chemical Structure and Isomerism

This compound contains asymmetric carbon atoms, allowing for the existence of four optical isomers: R,R-NIP, S,R-NIP, R,S-NIP, and S,S-NIP. Each isomer exhibits distinct biological activities, particularly in terms of beta-blocking and vasodilating effects.

Table 1: Optical Isomers of this compound and Their Activities

IsomerBeta-Blocking ActivityVasodilating Activity
R,R-NIP0.1 times that of NIPEquivalent to NIP
S,R-NIP3-8 times that of NIP1.1-2 times that of NIP
R,S-NIPWeaker than NIPWeaker than NIP
S,S-NIPWeaker than NIPWeaker than NIP

This compound functions through multiple mechanisms:

  • Beta-Adrenoceptor Blocking : It antagonizes beta-adrenergic receptors, reducing heart rate and myocardial contractility.
  • Alpha-Adrenoceptor Blocking : This action contributes to vasodilation by preventing vasoconstriction mediated by norepinephrine.
  • Nitric Oxide Release : this compound enhances nitric oxide availability, which plays a crucial role in its vasodilatory effects.

Cardiovascular Effects

This compound is primarily used to manage hypertension and heart failure due to its ability to lower blood pressure effectively without causing significant reflex tachycardia. A study demonstrated that this compound's administration resulted in a significant reduction in mean arterial pressure (MAP) in patients with acute heart failure.

Table 2: Hemodynamic Effects of this compound

ParameterBaseline (mmHg)Post-Treatment (mmHg)p-value
MAP85 ± 575 ± 4<0.001
Cardiac Index3.0 ± 0.53.1 ± 0.50.113

Ophthalmic Applications

In ophthalmology, this compound has been investigated for its potential to lower intraocular pressure (IOP) in glaucoma patients. A study involving normal volunteers showed that topical application of this compound resulted in a significant decrease in IOP without tachyphylaxis over an eight-week period.

Table 3: Effects on Intraocular Pressure

TreatmentIOP Reduction (mmHg)Duration of Effect (hours)
This compound (0.25%)4.212
Timolol (0.5%)SimilarSimilar

Case Studies

  • Case Study on Heart Failure : A cohort study involving patients with acute heart failure showed that this compound significantly improved hemodynamic parameters without adverse effects on cardiac output or systemic vascular resistance.
  • Ocular Hypertension : In a randomized controlled trial, patients treated with this compound demonstrated sustained IOP reduction compared to baseline measurements over the treatment period.

Q & A

Q. What are the dual mechanisms of action of nipradilol in reducing intraocular pressure (IOP)?

this compound combines β-adrenergic receptor blockade, α1-adrenergic receptor antagonism, and nitric oxide (NO) donation. The β-blockade reduces aqueous humor production, while NO-mediated vasodilation enhances trabecular outflow. Experimental studies on pig coronary arteries demonstrate its ability to reduce intracellular calcium ([Ca²⁺]i) and smooth muscle tension via NO signaling, which may parallel its effects on ocular blood flow and IOP regulation .

Q. What experimental models are used to study this compound’s neuroprotective effects in glaucoma?

Rodent optic nerve crush models are commonly employed. For example, this compound promotes retinal ganglion cell (RGC) survival by S-nitrosylation of PTEN, enhancing axonal regeneration. In vitro studies using rat cortical neurons further validate its cytoprotective actions against excitotoxicity, likely mediated through NO pathways .

Q. How does topical this compound distribute within ocular tissues?

MRI studies in pig eyes using ultra-heavily T2-weighted sequences reveal that topical this compound penetrates the posterior retina via the conjunctival-scleral route. Pharmacokinetic analyses in monkeys confirm its periocular distribution, with measurable effects on optic nerve head blood flow .

Advanced Research Questions

Q. How does this compound modulate calcium dynamics in vascular smooth muscle, and what implications does this have for ocular hemodynamics?

In pig coronary arteries, this compound inhibits histamine-induced [Ca²⁺]i elevation (IC₅₀ = 1.2 × 10⁻⁸ M) and tension (IC₅₀ = 5.0 × 10⁻⁸ M) by reducing extracellular Ca²⁺ influx and shifting [Ca²⁺]i-tension curves to the right. This suggests enhanced vasodilation in ocular vessels, improving optic nerve head perfusion .

Q. What statistical methods are appropriate for analyzing longitudinal IOP data in this compound trials?

Repeated-measures ANOVA with Bonferroni/Dunnett corrections is recommended for comparing pre- and post-treatment IOP measurements at 3-month intervals. For visual field and Heidelberg Retina Tomograph (HRT) parameters, annual trend/event analyses with covariance adjustments account for progressive changes .

Q. How does this compound’s NO donation interact with retinal blood flow and neuroprotection?

this compound upregulates NO synthase (NOS) activity, counteracting baseline NO pathway dysfunction in glaucomatous eyes. Increased optic nerve head blood flow (measured via laser speckle flowmetry) correlates with RGC survival in rat models, independent of IOP reduction .

Q. How can researchers resolve contradictions between IOP reduction and visual field deterioration in long-term this compound studies?

In a 5-year clinical trial, this compound significantly reduced IOP (13.7 ± 2.1 mmHg vs. baseline 17.0 ± 1.8 mmHg) but worsened visual fields in 16% of patients. Stratified analysis by baseline HRT parameters (e.g., cup depth) and multivariate regression can isolate confounding factors like disease progression versus drug efficacy .

Q. What experimental designs elucidate this compound’s cross-talk with β-adrenergic agonists like isoprenaline?

In pig coronary arteries, this compound exhibits a biphasic response: at low concentrations (<3 × 10⁻⁸ M), it antagonizes isoprenaline-induced [Ca²⁺]i reduction (IC₅₀ = 2.5 × 10⁻⁸ M), while higher concentrations (>10⁻⁶ M) diminish this effect. Dual-electrode voltage-clamp studies or radioligand binding assays can further dissect receptor interactions .

Q. How do cytotoxicity assays inform this compound’s therapeutic window in neuronal cultures?

Primary rat cortical neurons exposed to this compound show dose-dependent cytoprotection against NMDA-induced excitotoxicity (EC₅₀ = 10⁻⁶ M). However, at >10⁻⁴ M, cytotoxic effects emerge, highlighting the need for precise concentration gradients in vitro .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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